molecular formula C20H14Cl2F3N3O2S B2666780 N'-[(1E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-chlorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1400879-69-7

N'-[(1E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-chlorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide

Cat. No. B2666780
CAS RN: 1400879-69-7
M. Wt: 488.31
InChI Key: ZCBZKOZIQOLCLV-OVVQPSECSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl group (a six-membered carbon ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a sulfonohydrazide group (a sulfur atom bonded to two nitrogen atoms). These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and phenyl rings would likely make the compound aromatic, contributing to its stability. The electronegative fluorine atoms in the trifluoromethyl group could create areas of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could participate in nucleophilic substitution reactions . The sulfonohydrazide group could potentially make the compound a good leaving group, allowing it to participate in a variety of reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could make the compound relatively nonpolar, affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s stability and might also influence its boiling and melting points .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are a key structural motif in the compound, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are likely used for the treatment of various diseases in animals .

Antibacterial Applications

The compound has shown potential as a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme is essential to bacterial cell viability and virulence . An advanced analogue of this series, ML267, was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Anti-fibrosis Applications

Some compounds related to the target compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55’ DC and 24PDC on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .

Inhibition of Cell Proliferation and Invasion

Compounds containing trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage, such as Alpelisib, have been found to inhibit PI3Ks . These are a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . This suggests potential applications in the treatment of cancer and other diseases involving abnormal cell proliferation .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Compounds containing fluorine can sometimes be hazardous due to the high reactivity of fluorine . Additionally, many aromatic compounds are potentially hazardous due to their stability and ability to accumulate in the environment .

Future Directions

Given the complexity of the compound and the variety of functional groups it contains, there could be many potential directions for future research. These could include exploring its synthesis and reactivity, investigating its potential uses in pharmaceuticals or agrochemicals, or studying its environmental impact .

properties

IUPAC Name

N-[(E)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F3N3O2S/c1-12-2-8-16(9-3-12)31(29,30)28-27-18(13-4-6-15(21)7-5-13)19-17(22)10-14(11-26-19)20(23,24)25/h2-11,28H,1H3/b27-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZKOZIQOLCLV-OVVQPSECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C2=CC=C(C=C2)Cl)/C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-chlorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide

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